REACTION_CXSMILES
|
[Br:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[C:4]([C:9]2[C:10](F)=[N:11][CH:12]=[CH:13][CH:14]=2)[CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[F-].[K+]>C1COCC1>[Br:1][C:2]1[N:7]=[CH:6][C:5]2[NH:8][C:10]3[N:11]=[CH:12][CH:13]=[CH:14][C:9]=3[C:4]=2[CH:3]=1 |f:1.2,3.4|
|
Name
|
6′-bromo-2-fluoro-[3,4′]bipyridinyl-3′-ylamine
|
Quantity
|
7.22 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=N1)N)C=1C(=NC=CC1)F
|
Name
|
|
Quantity
|
54 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Type
|
CUSTOM
|
Details
|
to stir for 2.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
The reaction mixture was left
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (100 mL)
|
Type
|
FILTRATION
|
Details
|
the resultant solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (20 mL) and diethyl ether:pentane (1:1, 20 mL)
|
Type
|
WAIT
|
Details
|
left to air
|
Type
|
CUSTOM
|
Details
|
dry
|
Type
|
CUSTOM
|
Details
|
The resultant solid was triturated with methanol (50 mL)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
WASH
|
Details
|
washed with methanol (10 mL) and diethyl ether (20 mL) and pentane (20 mL)
|
Type
|
WAIT
|
Details
|
left to air
|
Type
|
CUSTOM
|
Details
|
dry
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C3=C(NC2C=N1)N=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |